tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Overview
Description
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various tyrosine-protein kinases such as lyn, src, and lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.
Mode of Action
It’s known that the compound can participate in palladium-catalyzed cross-coupling reactions . This suggests that it might interact with its targets through covalent bonding, leading to changes in the targets’ function.
Pharmacokinetics
Similar compounds are known to be soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This suggests that the compound might have good bioavailability.
Action Environment
Similar compounds are known to be stable under cool, dry conditions in well-sealed containers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-Butyl carbamate and 4-chlorophenylacetaldehyde.
Catalyst: A suitable catalyst such as a palladium complex.
Solvent: The reaction is often carried out in an organic solvent like 1,4-dioxane.
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can undergo reduction to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate.
Reduction: Formation of tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate.
Substitution: Formation of tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate.
Scientific Research Applications
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUURCBFBLHSKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601558 | |
Record name | tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147353-95-5 | |
Record name | tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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